Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
CAS No.: 59181-16-7
Cat. No.: VC20345701
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59181-16-7 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3 |
| Standard InChI Key | ORGRPQHRLRUWKA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl |
Introduction
Chemical Structure and Physico-Chemical Properties
Molecular Architecture
The compound features a bicyclic structure comprising a cycloheptane ring fused to a pyrrole ring. The ethyl ester group at position 3 and a chlorine substituent at position 2 introduce steric and electronic modifications that influence reactivity. The IUPAC name, ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate, reflects this arrangement .
Key Structural Features:
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Cycloheptane-Pyrrole Fusion: The seven-membered cycloheptane ring introduces conformational flexibility compared to smaller fused systems.
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Chlorine Substituent: The electron-withdrawing chlorine at position 2 enhances electrophilic substitution resistance while directing reactivity to specific sites.
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Ethyl Ester Group: The ester moiety improves solubility in organic solvents and may facilitate prodrug formulations.
Physico-Chemical Characteristics
Data from experimental and computational studies reveal the following properties:
The absence of reported melting/boiling points underscores the need for further experimental characterization. Predictive models suggest moderate lipophilicity (), aligning with its potential for membrane permeability.
Synthesis and Manufacturing
Cyclization and Halogenation
A multi-step approach involving:
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Cyclization: Formation of the pyrrole ring via Paal-Knorr synthesis or transition-metal-catalyzed cyclization.
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Chlorination: Electrophilic substitution using or at position 2 .
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Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .
Buchwald-Hartwig Amination
Palladium-catalyzed coupling to construct the heterocyclic core, followed by halogenation and esterification.
Challenges in Synthesis
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Regioselectivity: Controlling the position of chlorination in polycyclic systems remains nontrivial.
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Yield Optimization: Pilot studies report yields below 50% for similar compounds, necessitating catalyst refinement .
| Compound | IC (nM) | Target |
|---|---|---|
| 2-Chloropyridine-3-carboxylate | 120 | EGFR Kinase |
| Cyclohepta[b]pyrrole derivative | Not tested | — |
Future Research Directions
Synthetic Chemistry
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Develop one-pot syntheses to improve yield and reduce purification steps.
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Explore enzymatic esterification for greener manufacturing.
Biological Screening
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High-Throughput Assays: Test against cancer cell lines and microbial panels.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity.
Materials Science
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Investigate optoelectronic properties for organic semiconductor applications.
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